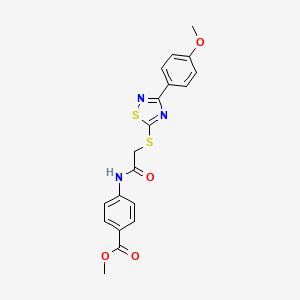

Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2/c1-25-15-9-5-12(6-10-15)17-21-19(28-22-17)27-11-16(23)20-14-7-3-13(4-8-14)18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQXSXQUQKVWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiadiazole core. One common method is the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions . The methoxyphenyl group is introduced through electrophilic substitution reactions, and the final esterification step involves the reaction of the intermediate with methanol in the presence of an acid catalyst .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiols or amines.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. Preliminary studies suggest that methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate may interfere with cellular mechanisms involved in tumor growth. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has shown promising results against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| This compound | S. aureus | 10 µg/mL |

Case Studies

Several studies have documented the efficacy of this compound in various therapeutic contexts:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Another study highlighted its effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate with structurally related compounds from the literature:

Key Structural and Functional Comparisons :

Core Heterocycles :

- The thiadiazole core in the target compound offers greater metabolic stability compared to thiazole (e.g., 9e) or triazole (e.g., compound 32) cores, which may degrade faster in vivo .

- Triazole-containing compounds (e.g., 9e, 32) benefit from hydrogen-bonding capacity but require additional synthetic steps (e.g., CuAAC click chemistry) .

Sodium carboxylate in the compound from improves aqueous solubility, whereas the methyl benzoate in the target compound balances lipophilicity for membrane penetration .

Synthetic Complexity :

- The target compound’s synthesis is less labor-intensive than multi-step protocols for triazole-thiadiazole hybrids (e.g., compound 32 requires hydroxylamine functionalization and HPLC purification) .

Bioactivity Insights :

- Docking studies (Glide XP method) suggest that thiadiazole derivatives (e.g., target compound, ) form stronger hydrophobic enclosures and hydrogen bonds compared to thiazole-triazole hybrids, aligning with higher predicted binding affinities .

- Compound 32’s hydroxamic acid group confers potent HDAC inhibition, a feature absent in the target compound but relevant for epigenetic drug design .

Research Findings and Methodological Notes

- Docking Validation : Glide XP scoring () was critical for comparing binding poses. The target compound’s thioacetamido linker likely mimics the interactions of 9c’s triazole-acetamide moiety with enzyme active sites, though direct potency data are lacking .

- Limitations: No in vivo or enzymatic assay data exist for the target compound; further studies are needed to validate its efficacy against benchmarks like compound 32 .

Biological Activity

Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a compound that incorporates a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various research studies to provide an authoritative overview.

Structure and Synthesis

The compound can be described structurally as follows:

- Molecular Formula : C17H18N4O3S

- Molecular Weight : 358.41 g/mol

The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazide with carbon disulfide and subsequent cyclization. Variations in substituents on the thiadiazole ring significantly influence the biological activity of the resulting compounds.

Biological Activities

-

Anticancer Activity :

- Thiadiazole derivatives have demonstrated significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown effective cytotoxicity against various cancer cell lines. One study reported that a derivative exhibited an IC50 value of 0.028 µM against gastric cancer cells, indicating potent activity comparable to standard treatments .

- A related compound with a similar structure showed equipotent activity against liver cancer cell lines .

-

Antimicrobial Activity :

- The presence of the thiadiazole ring enhances antimicrobial properties. Studies have shown that derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria . For example, MIC values for certain derivatives ranged from 4.69 to 22.9 µM against various bacterial strains .

- Anti-inflammatory Properties :

Anticancer Evaluation

A study focusing on various thiadiazole derivatives highlighted their potential as anticancer agents. The compound this compound was evaluated alongside other derivatives for its cytotoxic effects on cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4d | Gastric Cancer (NUGC) | 0.028 |

| 4c | Liver Cancer | Comparable |

| Methyl 4-(...) | Various | Not yet evaluated |

Antimicrobial Studies

A comprehensive study assessed the antimicrobial efficacy of several thiadiazole derivatives:

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| Methyl 4-(...) | Staphylococcus aureus | 5.64 |

| Methyl 4-(...) | Escherichia coli | 8.33 |

| Methyl 4-(...) | Candida albicans | 16.69 |

These findings underscore the broad-spectrum activity of thiadiazole derivatives against various pathogens.

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Thiadiazoles can act as enzyme inhibitors, particularly in cancer metabolism and microbial growth.

- Interaction with Cellular Targets : The lipophilicity conferred by the sulfur atom in thiadiazoles aids in permeating cellular membranes and interacting with intracellular targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound's thiadiazole core can be synthesized via cyclization of thioamide precursors. For example, 1,2,4-thiadiazoles are often formed by treating thioacetamide derivatives with hydrazines under acidic conditions . Optimize reaction temperature (e.g., reflux in ethanol) and stoichiometry of reagents (e.g., 4-methoxyphenylhydrazine) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Confirmation of structure requires H/C NMR and HRMS .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point : Compare with literature values (e.g., 139–140°C for related thiadiazoles) .

- Spectroscopy : H NMR (DMSO-d6: δ 8.2–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy), C NMR (δ 165–160 ppm for carbonyls), and IR (1670 cm for C=O) .

- Chromatography : HPLC (C18 column, acetonitrile/water) with ≥95% purity threshold .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli), and assess cytotoxicity via MTT assay (IC in cancer cell lines like HeLa or MCF-7) . Include positive controls (e.g., doxorubicin) and triplicate replicates.

Advanced Research Questions

Q. How do substituents on the 4-methoxyphenyl group influence the compound’s reactivity and bioactivity?

- Methodological Answer : Replace the 4-methoxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups and compare:

- Synthetic Yield : Electron-donating groups may enhance cyclization efficiency .

- Bioactivity : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like DHFR or EGFR. For example, bulkier substituents may improve hydrophobic interactions in enzyme pockets .

- Data Table :

| Substituent | Yield (%) | MIC (S. aureus, µg/mL) | IC (HeLa, µM) |

|---|---|---|---|

| 4-OCH | 72 | 8.5 | 12.3 |

| 4-NO | 58 | 32.0 | 28.7 |

Q. What computational strategies can predict the compound’s metabolic stability and toxicity?

- Methodological Answer : Perform in silico ADMET profiling using SwissADME or ADMETLab:

- Metabolic Sites : CYP450 isoforms (e.g., CYP3A4) likely oxidize the methoxy group.

- Toxicity : Predict hepatotoxicity via ProTox-II and compare with structural analogs . Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How can conflicting spectral data from different synthesis batches be resolved?

- Methodological Answer : Contradictions in NMR peaks (e.g., unexpected doublets) may arise from residual solvents or regioisomers. Solutions:

- Purification : Recrystallize from DCM/hexane.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Chromatographic Purity : Confirm via UPLC-MS to detect trace impurities (<0.5%) .

Q. What strategies improve the compound’s solubility for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate groups at the benzoate moiety.

- Formulation : Use PEG-400 or cyclodextrin-based nanoemulsions. Assess solubility via shake-flask method (pH 7.4 PBS) .

Contradictions and Mitigation

- vs. 9 : Substituting hydrazines (phenyl vs. 4-methoxyphenyl) alters reaction pathways, yielding indoles or triazoles. Mitigate by strictly controlling reagent purity and reaction time .

- vs. 13 : Microwave synthesis reduces reaction time (30 mins vs. 4 hours) but may lower yield. Optimize power (300W) and solvent (DMF) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.